5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide
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Overview
Description
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide is a complex organic compound with a molecular weight of 438.77 g/mol It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenoxy group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)phenol with methanesulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Acifluorfen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, used as a herbicide.
Fomesafen: Another herbicide with a similar structure, used for controlling broadleaf weeds.
Compared to these compounds, 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide has a unique sulfonyl group, which may confer different chemical and biological properties.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-5-12(10)21(23)24)27-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNGOWSSHSFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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